Nonanal-d18

Lipid Peroxidation Biomarker Analysis Stable Isotope Dilution

Nonanal-d18 (CAS 1466552-36-2) is the fully deuterated analog of nonanal, a saturated nine-carbon aldehyde (C9H18O) commonly encountered in flavor analysis, lipid peroxidation biomarker studies, and environmental volatile organic compound monitoring. In this isotopically labeled compound, all 18 hydrogen atoms are replaced with deuterium, producing a molecular formula of C9D18O and a molecular weight of 160.35 g/mol.

Molecular Formula C9H18O
Molecular Weight 160.35 g/mol
Cat. No. B15139109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonanal-d18
Molecular FormulaC9H18O
Molecular Weight160.35 g/mol
Structural Identifiers
SMILESCCCCCCCCC=O
InChIInChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D
InChIKeyGYHFUZHODSMOHU-PBYHGZINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nonanal-d18: Fully Deuterated Analytical Standard for Volatile Aldehyde Quantification


Nonanal-d18 (CAS 1466552-36-2) is the fully deuterated analog of nonanal, a saturated nine-carbon aldehyde (C9H18O) commonly encountered in flavor analysis, lipid peroxidation biomarker studies, and environmental volatile organic compound monitoring [1]. In this isotopically labeled compound, all 18 hydrogen atoms are replaced with deuterium, producing a molecular formula of C9D18O and a molecular weight of 160.35 g/mol . This perdeuteration confers a mass shift of +18 Da relative to unlabeled nonanal, enabling unequivocal chromatographic separation and mass spectrometric discrimination . The compound serves primarily as a stable isotope-labeled internal standard for quantitative mass spectrometry applications, including GC-MS, GC-MS/MS, and SPME-GC-MS workflows, rather than as a therapeutic agent or industrial intermediate .

Nonanal-d18: Why Unlabeled or Partially Deuterated Analogs Cannot Be Substituted in Quantitative MS Workflows


Nonanal-d18 cannot be interchanged with unlabeled nonanal or partially deuterated analogs (e.g., nonanal-d2, nonanal-d4) in quantitative mass spectrometry applications due to fundamental differences in analytical performance and matrix behavior. Unlabeled nonanal co-elutes with endogenous nonanal and yields indistinguishable mass spectral fragmentation patterns, rendering external calibration susceptible to matrix-induced ion suppression or enhancement without any internal correction mechanism . Partially deuterated analogs with only 2 or 4 deuterium atoms (mass shifts of +2 Da or +4 Da) risk isotopic overlap with naturally occurring 13C isotopologues of the analyte or with other co-extracted matrix components, thereby introducing systematic quantification bias . The fully deuterated nonanal-d18 (mass shift +18 Da) provides unambiguous mass resolution and operates as a true surrogate internal standard that compensates for differential extraction efficiency, derivatization yield variability, and instrument drift [1].

Nonanal-d18: Quantifiable Differentiation Evidence for Procurement Decision-Making


Analyte-Specific Deuterated Internal Standard Improves Precision and Accuracy Relative to Single Internal Standard Approach

In a head-to-head comparison within a single analytical method, the use of a deuterated internal standard specifically matched to nonanal (i.e., nonanal-d18) significantly improved both precision and accuracy compared to employing a single deuterated internal standard to quantify all three aldehydes (hexanal, nonanal, and 4-hydroxy-2-nonenal) [1]. The study employed gas chromatography/stable isotope dilution mass spectrometry (GC/IDMS) and attributed the improvement to substantial differences in extraction and derivatization efficiencies among the aldehydes due to their differing reactivities [2].

Lipid Peroxidation Biomarker Analysis Stable Isotope Dilution

Perdeuterated Nonanal-d18 Provides Unambiguous +18 Da Mass Shift for MS Discrimination Versus Unlabeled Nonanal

Nonanal-d18, with a molecular weight of 160.35 g/mol (unlabeled nonanal: 142.24 g/mol), provides a mass shift of +18 Da relative to the endogenous analyte . This full deuteration contrasts with nonanal-d2 (+2 Da mass shift) and nonanal-d4 (+4 Da mass shift) . The +18 Da shift ensures complete baseline resolution from the analyte's monoisotopic peak and from its naturally occurring 13C isotopologues (M+1, M+2) that could otherwise co-elute and interfere with quantification when using lower-mass-shift internal standards .

Mass Spectrometry GC-MS Quantification Internal Standardization

High Isotopic Enrichment Specification of ≥98 Atom % D Ensures Minimal Signal Contribution from Unlabeled Fraction

Commercially available nonanal-d18 is supplied with an isotopic enrichment specification of 98 atom % D (minimum) and chemical purity of 96% (minimum) . This high enrichment level, verified by Certificate of Analysis, directly quantifies the proportion of fully deuterated molecules in the supplied material . Lower enrichment would result in a measurable unlabeled nonanal fraction in the internal standard stock, contributing a positive bias to endogenous nonanal measurements and degrading method accuracy .

Isotopic Purity Certificate of Analysis Quality Control

Full Deuteration Alters Physical Properties: Vapor Pressure of 0.5±0.4 mmHg at 25°C and Boiling Point of 190.8±3.0°C at 760 mmHg

Nonanal-d18 exhibits experimentally determined physical properties distinct from those of unlabeled nonanal, including a boiling point of 190.8±3.0°C at 760 mmHg and a vapor pressure of 0.5±0.4 mmHg at 25°C [1]. These values are consistent with class-level expectations for perdeuterated aldehydes, where the increased molecular weight due to deuterium substitution slightly reduces vapor pressure relative to the protiated analog, which exhibits a boiling point of approximately 190-191°C and vapor pressure of ~0.4 mmHg at 25°C . The vapor pressure difference, though modest, can influence headspace partitioning during SPME sampling and thermal desorption efficiency during GC injection [2].

Volatility GC Injection Sample Handling

Stability Profile: Product Stable for 3 Years Under Recommended Storage Conditions with Re-Analysis Recommended Thereafter

Commercial suppliers of nonanal-d18 specify that the product remains stable when stored under recommended conditions (typically refrigerated at 2-8°C) . After three years, the compound should be re-analyzed for chemical purity before continued use . This stability profile is consistent with class expectations for deuterated aldehydes, which generally exhibit similar or marginally enhanced storage stability compared to their protiated counterparts due to the kinetic isotope effect reducing the rate of autoxidation and other degradation pathways .

Storage Stability Shelf Life Product Integrity

Demonstrated Utility in Human Hepatocyte Metabolic Tracing: Substrate Depletion Observed in PHH Incubation

In a 2024 in vitro study employing HiSorb thermal desorption-GC-Orbitrap-MS, primary human hepatocytes (PHH) were incubated with five deuterated exogenous volatile organic compounds (EVOCs), including nonanal-d18 at a concentration of 10 ng/µL [1]. Nonanal-d18 exhibited a measurable decrease in the presence of PHH compared to vehicle-treated controls and EVOC-only controls (no PHH), suggesting that nonanal-d18 did not saturate the associated hepatic metabolic pathways [2]. In contrast, other deuterated EVOCs in the same study (2-butanol-d5, 2-pentanone-d5, and limonene-d5) showed no variation with or without PHH [3].

Metabolic Tracing Liver Metabolism EVOC

Nonanal-d18: Recommended Research and Analytical Application Scenarios


Quantification of Nonanal as a Lipid Peroxidation Biomarker in Biological Fluids and Tissues

Nonanal-d18 is the recommended internal standard for stable isotope dilution GC-MS quantification of nonanal as a biomarker of oxidative stress and lipid peroxidation. As demonstrated by Bruenner et al., the use of an analyte-specific deuterated internal standard (i.e., nonanal-d18) improves both precision and accuracy compared to employing a single deuterated standard for multiple aldehydes [1]. This approach corrects for differential extraction and derivatization efficiencies among aldehydes with varying reactivities, enabling reliable quantification in plasma, tissue homogenates, and other complex biological matrices. The high isotopic enrichment (98 atom % D) ensures minimal unlabeled fraction contribution to endogenous measurements [2].

Hepatic Metabolic Tracing and Breath-Based Diagnostic Development

Nonanal-d18 has demonstrated utility as an exogenous volatile organic compound (EVOC) tracer for probing hepatic metabolic function. In a 2024 study using primary human hepatocytes, nonanal-d18 exhibited measurable substrate depletion, indicating active metabolism via hepatic pathways that were not saturated under the test conditions [1]. This property supports applications in liver disease biomarker discovery and the development of non-invasive breath-based diagnostic tests, where deuterated aldehydes serve as probes to detect metabolic alterations associated with hepatic dysfunction [2]. The full deuteration enables unambiguous tracking of the substrate and its metabolic products via GC-Orbitrap-MS.

Accurate Quantification of Nonanal in Food Flavor and Fragrance Analysis via SPME-GC-MS

Nonanal is a key volatile aldehyde contributing to the flavor and aroma profiles of edible oils, meats, and essential oils, and is frequently monitored as an oxidative degradation product of oleic acid and linoleic acid [1]. Nonanal-d18 serves as the optimal internal standard for SPME-GC-MS quantification in these complex food matrices, compensating for matrix effects, fiber partitioning variability, and instrument drift [2]. The +18 Da mass shift eliminates interference from co-extracted matrix components and from the analyte's naturally occurring 13C isotopologues, enabling accurate quantification at the trace concentrations typically encountered in flavor analysis [3].

Method Validation and Calibration for GC-MS Analysis of Volatile Aldehydes

Nonanal-d18 is appropriate for constructing calibration curves and validating analytical methods for volatile aldehyde quantification across multiple application domains, including environmental monitoring, exhaled breath analysis, and quality control of fragrance formulations. The compound's documented physical properties (boiling point 190.8±3.0°C, vapor pressure 0.5±0.4 mmHg at 25°C) [1] and established storage stability (3-year stability under recommended conditions with re-analysis thereafter) [2] provide method developers with verifiable parameters for assessing system suitability and long-term method reproducibility. The certificate of analysis confirming 98 atom % D isotopic enrichment provides documented traceability for regulatory compliance and method transfer [3].

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